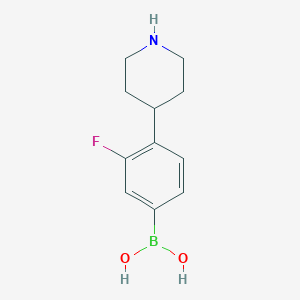![molecular formula C12H13NO3 B14083825 4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid CAS No. 300559-68-6](/img/structure/B14083825.png)
4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid is an organic compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes an ethyl-substituted phenyl group attached to an amino group, and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid typically involves the reaction of 2-ethylphenylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2-ethylphenylamine in an appropriate solvent such as ethanol.
- Adding maleic anhydride to the solution and stirring the mixture at room temperature.
- Heating the reaction mixture to reflux for several hours.
- Cooling the mixture and precipitating the product by adding water.
- Filtering and purifying the product through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases. It may act as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of 4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 4-[(2-Methylphenyl)amino]-4-oxo-2-butenoic acid
- 4-[(2-Propylphenyl)amino]-4-oxo-2-butenoic acid
- 4-[(2-Butylphenyl)amino]-4-oxo-2-butenoic acid
Uniqueness
4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid is unique due to its specific ethyl substitution on the phenyl ring, which can influence its reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
特性
CAS番号 |
300559-68-6 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
4-(2-ethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
HWJURJPNHHFMHJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)

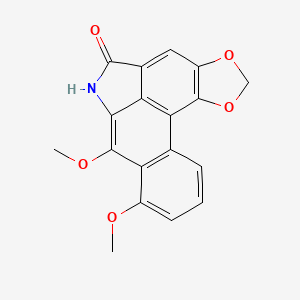
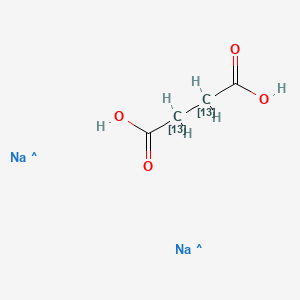
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
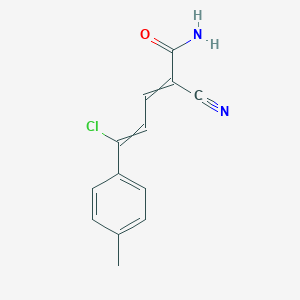
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
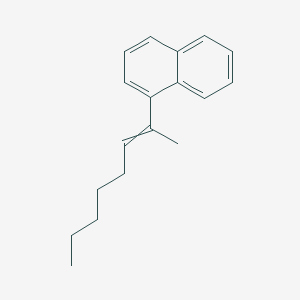
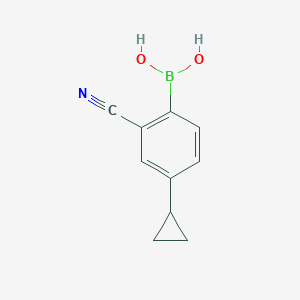

![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

